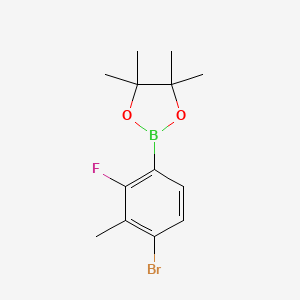![molecular formula C27H31N3O4 B14018717 [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] CAS No. 17683-86-2](/img/structure/B14018717.png)
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a diethane-2,1-diyl backbone with imino and carbamate functional groups attached to 3-methylphenyl rings. Its intricate structure allows for diverse chemical reactivity and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl isocyanate with diethanolamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 60-80°C, and the reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in appropriate solvents.
Major Products Formed
Oxidation: Formation of oxidized carbamate derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted carbamate or imino derivatives.
Applications De Recherche Scientifique
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] has found applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] involves its interaction with molecular targets through its functional groups. The imino and carbamate groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.
Comparaison Avec Des Composés Similaires
[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] can be compared with similar compounds such as:
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]
- [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
These compounds share structural similarities but differ in the substitution pattern on the phenyl rings. The unique substitution pattern in [(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate] imparts distinct chemical and physical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
17683-86-2 |
|---|---|
Formule moléculaire |
C27H31N3O4 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-[3-methyl-N-[2-[(3-methylphenyl)carbamoyloxy]ethyl]anilino]ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O4/c1-20-7-4-10-23(17-20)28-26(31)33-15-13-30(25-12-6-9-22(3)19-25)14-16-34-27(32)29-24-11-5-8-21(2)18-24/h4-12,17-19H,13-16H2,1-3H3,(H,28,31)(H,29,32) |
Clé InChI |
BATCCYXILYYZIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC(=C2)C)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


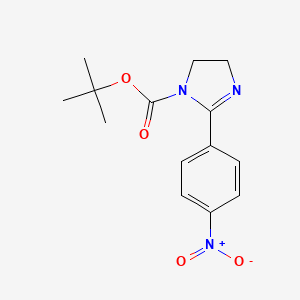
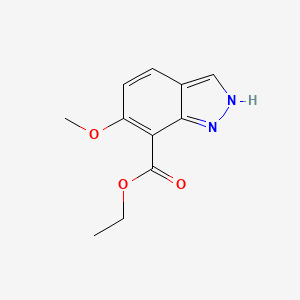
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
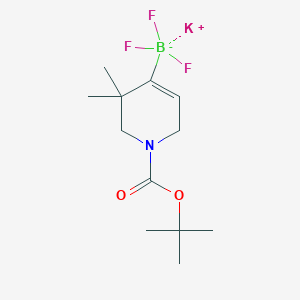
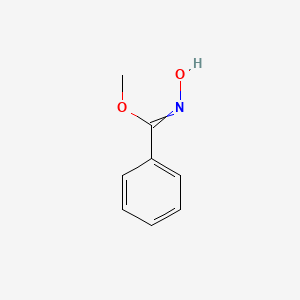

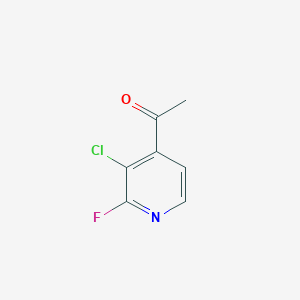

![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
